molecular formula C9H5N3O B1344036 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile CAS No. 1101120-05-1

3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile

Cat. No. B1344036
M. Wt: 171.16 g/mol
InChI Key: AWKQMXSIHPOEGN-UHFFFAOYSA-N
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Description

3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile is a compound that serves as a key intermediate in the synthesis of various functional fluorophores. The significance of this compound lies in its potential application in the development of fluorescent probes that can be used for the detection of biologically or environmentally relevant species due to its fluorescence properties .

Synthesis Analysis

The synthesis of 3-formylpyrazolo[1,5-a]

Scientific Research Applications

Application 12: Nanotechnology

These applications are based on the general chemical properties and potential uses of 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile . For detailed experimental procedures, results, and quantitative data, specialized scientific literature should be consulted. The information provided here is a high-level overview and may not include all technical details or parameters .

Application 18: Neuropharmacology

These applications are speculative and based on the chemical structure and properties of 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile . For concrete experimental procedures, results, and quantitative data, further research and consultation of scientific literature are necessary .

Safety And Hazards

The safety information for 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P280, P305, P310, P338, P351 .

properties

IUPAC Name

3-formylpyrazolo[1,5-a]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-4-7-1-2-12-9(3-7)8(6-13)5-11-12/h1-3,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKQMXSIHPOEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C=O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JD Kendall, AC Giddens, KY Tsang, R Frédérick… - Bioorganic & medicinal …, 2012 - Elsevier
Structure–activity relationship studies of the pyrazolo[1,5-a]pyridine class of PI3 kinase inhibitors show that substitution off the hydrazone nitrogen and replacement of the sulfonyl both …
Number of citations: 38 www.sciencedirect.com
JD Kendall, PD O'Connor, AJ Marshall… - Bioorganic & medicinal …, 2012 - Elsevier
We have made a novel series of pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors, and demonstrated their selectivity for the p110α isoform over the other Class Ia PI3 kinases. We …
Number of citations: 39 www.sciencedirect.com
W Rewcastle, BC Baguley, JU Flanagan, WA Denny… - researchgate.net
S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group Jackie D. Kendall,* Andrew J. Page 1 S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase …
Number of citations: 2 www.researchgate.net

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